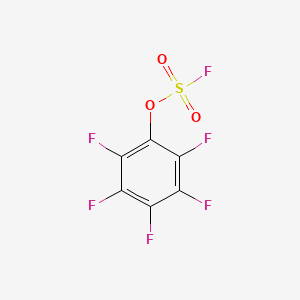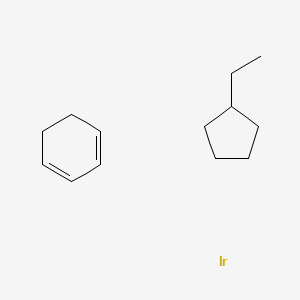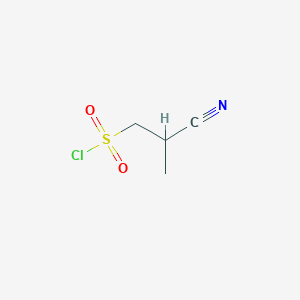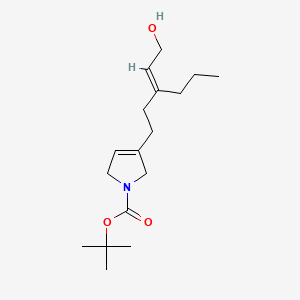![molecular formula C15H14N2O2 B12305845 6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one](/img/structure/B12305845.png)
6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic system, and a methoxybenzyl group attached to it. The presence of these functional groups contributes to its chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and functional group modifications. Specific reagents and catalysts, such as sodium alkoxide solutions (e.g., sodium ethoxide or sodium methoxide), are often employed to facilitate these transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial to achieving the desired product quality.
化学反应分析
Types of Reactions
6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyridine ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain kinases or interfere with DNA replication processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione: A structurally similar compound with different substituents on the pyridine ring.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another heterocyclic compound with a different core structure.
Uniqueness
6-(4-Methoxybenzyl)-5h-pyrrolo[3,4-b]pyridin-7(6h)-one is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C15H14N2O2 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC 名称 |
6-[(4-methoxyphenyl)methyl]-5H-pyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-6-4-11(5-7-13)9-17-10-12-3-2-8-16-14(12)15(17)18/h2-8H,9-10H2,1H3 |
InChI 键 |
YPDGEPJKOGWTPL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide](/img/structure/B12305776.png)
![Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B12305782.png)

![2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate](/img/structure/B12305785.png)


![Methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12305814.png)


![2,5-Bis[[(trans-4-pentylcyclohexyl)carbonyl]oxy]benzoic acid](/img/structure/B12305843.png)

